molecular formula C13H9BrClFOZn B14895922 2-(2-Chloro-4-fluorophenoxymethyl)phenylZinc bromide

2-(2-Chloro-4-fluorophenoxymethyl)phenylZinc bromide

Cat. No.: B14895922
M. Wt: 380.9 g/mol
InChI Key: MDWZKSAJPFWQMD-UHFFFAOYSA-M
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Description

2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-chloro-4-fluorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(2-chloro-4-fluorophenoxymethyl)phenyl bromide+Zn2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide\text{2-(2-chloro-4-fluorophenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-(2-chloro-4-fluorophenoxymethyl)phenyl bromide+Zn→2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: Typically involves palladium or nickel catalysts, with conditions including an inert atmosphere and temperatures ranging from room temperature to moderate heating.

    Substitution Reactions: Common reagents include halides and other nucleophiles, with conditions depending on the specific nucleophile used.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: It is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.

    Chemical Biology: It is used in the modification of biomolecules and the study of biological pathways.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds through transmetalation processes. The presence of chloro and fluoro substituents enhances the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 2,5-difluoro-4-methoxyphenylzinc bromide
  • 4-fluorobenzylmagnesium chloride

Uniqueness

2-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);2-chloro-4-fluoro-1-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

MDWZKSAJPFWQMD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C=C(C=C2)F)Cl.[Zn+]Br

Origin of Product

United States

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